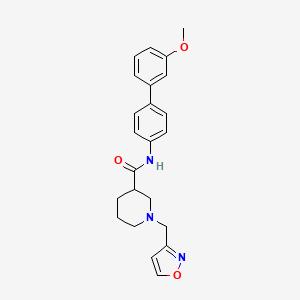![molecular formula C15H16N2O3 B6074754 N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide](/img/structure/B6074754.png)
N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide, also known as HPPH, is a synthetic compound that has been studied for its potential use in cancer treatment. The compound has been shown to have a unique mechanism of action that makes it different from traditional chemotherapy drugs.
Wirkmechanismus
The mechanism of action of N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide involves the production of reactive oxygen species upon exposure to light. The reactive oxygen species can cause damage to cellular components, leading to cell death. This compound has been shown to have a unique mechanism of action that makes it different from traditional chemotherapy drugs.
Biochemical and Physiological Effects:
This compound has been shown to accumulate selectively in tumor cells, leading to increased efficacy in killing cancer cells. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has several advantages for lab experiments, including its selective accumulation in tumor cells and low toxicity in normal cells. However, this compound also has limitations, such as the need for light activation and the potential for phototoxicity.
Zukünftige Richtungen
For research on N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide include optimizing the synthesis method to improve yield and purity, studying the mechanism of action in more detail, and exploring the potential use of this compound in combination with other cancer treatments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to determine the optimal conditions for PDT using this compound.
Synthesemethoden
The synthesis of N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide involves the reaction of 2-furoic acid hydrazide with 2-hydroxyacetophenone in the presence of acetic anhydride and sulfuric acid. The resulting compound is then treated with methyl iodide to obtain this compound. The synthesis of this compound has been optimized to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has been studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer, such as this compound, that is activated by light to produce reactive oxygen species that can kill cancer cells. This compound has been shown to accumulate selectively in tumor cells, making it an attractive candidate for PDT.
Eigenschaften
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)propylideneamino]-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-12(11-6-4-5-7-13(11)18)16-17-15(19)14-9-8-10(2)20-14/h4-9,18H,3H2,1-2H3,(H,17,19)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCKEOHPWYVCHD-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(O1)C)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC=C(O1)C)/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6074672.png)

![1-methyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-2-piperidinecarboxamide](/img/structure/B6074691.png)
![5-{1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-pyrrolidinyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B6074701.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide](/img/structure/B6074716.png)
![1-(4-morpholinyl)-3-(3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6074717.png)

![2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6074719.png)
![3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B6074722.png)
![N,N-diethyl-1-[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-3-piperidinecarboxamide](/img/structure/B6074738.png)

![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-[(6-methyl-2-pyridinyl)methyl]ethanamine](/img/structure/B6074766.png)
![3-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6074767.png)
![5-(4-tert-butylbenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6074769.png)
